methyl N-(methoxyacetyl)-2-methylalaninate

Beschreibung

Chemical Identity and Fundamental Characteristics

Nomenclature and Identification Parameters

International Union of Pure and Applied Chemistry and Common Naming Conventions

The systematic nomenclature of methyl N-(methoxyacetyl)-2-methylalaninate follows established International Union of Pure and Applied Chemistry guidelines for naming complex organic compounds containing both ester and amide functional groups. The official International Union of Pure and Applied Chemistry name for this compound is methyl 2-[(2-methoxyacetyl)amino]-2-methylpropanoate, which precisely describes the structural arrangement of functional groups and substituents within the molecule.

The compound's naming convention reflects its derivation from 2-methylalanine, a non-proteinogenic amino acid, through the attachment of a methoxyacetyl group to the amino nitrogen and methylation of the carboxyl group. This systematic approach to nomenclature ensures unambiguous identification of the compound across different research contexts and databases. Alternative naming conventions found in chemical literature include the more descriptive term "methyl 2-(2-methoxyacetamido)-2-methylpropanoate," which emphasizes the amide linkage between the methoxyacetyl group and the amino acid backbone.

The compound's structural complexity necessitates careful consideration of stereochemical and positional descriptors in its naming. The presence of the methoxy group attached to the acetyl moiety, combined with the methyl substitution on the alanine alpha-carbon, creates a unique chemical entity that requires precise nomenclature to distinguish it from related compounds in the same chemical family.

Registry Numbers and Database Classifications

This compound is uniquely identified through several internationally recognized registry systems that facilitate its tracking and classification across chemical databases and regulatory frameworks. The compound's primary Chemical Abstracts Service registry number is 1343038-05-0, which serves as its definitive identifier in chemical literature and commercial applications.

Table 1: Registry Numbers and Database Classifications

The Chemical Abstracts Service registry number 1343038-05-0 provides the most authoritative identification for this compound, enabling researchers and regulatory agencies to maintain consistent records across different applications and jurisdictions. The Molecular Design Limited number MFCD20357214 serves as an additional identifier within specialized chemical databases and inventory management systems.

Commercial suppliers utilize their own catalog numbering systems to track and distribute the compound, with examples including QY-6702 from Combi-Blocks and A795804 from Ambeed. These catalog numbers facilitate procurement and quality control processes while maintaining traceability to the standardized registry identifiers. The availability of multiple catalog numbers from different suppliers indicates the compound's established presence in the research chemical market and its utility across various scientific applications.

Molecular Identifiers and Systematic Position

The molecular structure of this compound can be precisely defined through several standardized chemical notation systems that provide computational and analytical frameworks for structural analysis. These molecular identifiers serve critical roles in database searches, computational chemistry applications, and structural verification procedures.

Table 2: Molecular Identifiers and Structural Descriptors

The molecular formula C₈H₁₅NO₄ indicates the compound contains eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and four oxygen atoms, reflecting the complex structure that incorporates both ester and amide functionalities. The molecular weight of 189.21 grams per mole provides essential information for stoichiometric calculations and analytical procedures.

The Simplified Molecular Input Line Entry System notation CC(C)(C(=O)OC)NC(=O)COC offers a linear representation of the molecular structure that enables computer-based chemical information processing and database searching. This notation system begins with the central carbon atom bearing two methyl groups and proceeds through the ester linkage to the methoxy group, providing a systematic traversal of the molecular connectivity.

The International Chemical Identifier provides a standardized, non-proprietary method for encoding molecular information that facilitates interoperability between different chemical databases and software systems. The corresponding International Chemical Identifier Key serves as a hashed version of the full identifier, creating a unique fixed-length string that enables rapid database lookups while maintaining structural specificity.

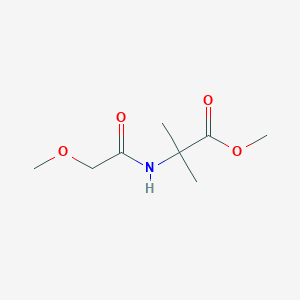

Structure

2D Structure

Eigenschaften

IUPAC Name |

methyl 2-[(2-methoxyacetyl)amino]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,7(11)13-4)9-6(10)5-12-3/h5H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCLNEUKMANXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(methoxyacetyl)-2-methylalaninate typically involves the alkylation of 2,6-xylidine with methyl 2-bromopropionate to form an alanine derivative. This derivative is then reacted with the acid chloride of methoxyacetic acid to yield the desired compound . The reaction conditions usually involve the use of solvents such as chloroform or methanol and are carried out at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction times are crucial in industrial settings to enhance efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-(methoxyacetyl)-2-methylalaninate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1. Fungicidal Properties

Metalaxyl is primarily used as a fungicide to control diseases caused by oomycetes, particularly those affecting crops such as potatoes, tomatoes, and other vegetables. It is effective against pathogens like Pythium and Phytophthora, which are responsible for significant crop losses.

- Mechanism of Action : Metalaxyl inhibits RNA synthesis in fungi, thereby preventing their growth and reproduction. This systemic action allows the compound to be absorbed by plant roots and translocated throughout the plant.

Table 1: Efficacy of Metalaxyl Against Common Plant Pathogens

| Pathogen | Crop Type | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|---|

| Pythium spp. | Potatoes | 1-2 | 85-90 |

| Phytophthora | Tomatoes | 1-2 | 80-85 |

| Downy Mildew | Cucumbers | 1-1.5 | 75-80 |

Medicinal Chemistry Applications

2. Synthesis of Bioactive Compounds

Research has indicated that derivatives of metalaxyl can serve as precursors for synthesizing various bioactive compounds. These derivatives have shown potential in pharmacological applications, particularly in developing antimicrobial agents.

- Antimicrobial Activity : Studies have demonstrated that metalaxyl derivatives exhibit significant antibacterial and antifungal properties. For example, synthesized compounds based on metalaxyl have been tested against Staphylococcus aureus and Candida albicans, showing promising results.

Case Study: Antimicrobial Activity of Metalaxyl Derivatives

A study conducted by Egbujor et al. (2019) evaluated the antimicrobial effects of novel metalaxyl derivatives against several pathogens. The findings indicated that these derivatives displayed higher efficacy compared to standard antibiotics, suggesting their potential use in treating infections caused by resistant strains.

Environmental Applications

3. Soil Health Improvement

Metalaxyl's role extends beyond pest control; it also contributes to soil health by reducing pathogenic populations in soil environments. This application is crucial for sustainable agriculture practices.

- Soil Microbial Balance : By controlling harmful fungi, metalaxyl helps maintain a balanced microbial ecosystem within the soil, promoting healthier plant growth and improving yield.

Wirkmechanismus

The mechanism of action of methyl N-(methoxyacetyl)-2-methylalaninate involves its interference with the synthesis of nucleic acids in fungal pathogens. The compound inhibits the normal synthesis of RNA and DNA, disrupting the growth and reproduction of fungi. This action is primarily due to its interaction with specific enzymes and molecular pathways involved in nucleic acid synthesis .

Vergleich Mit ähnlichen Verbindungen

Metalaxyl-M (Mefenoxam)

- Structure : R-enantiomer of metalaxyl (CAS 70630-17-0). The D-alanine ester configuration enhances binding affinity .

- Efficacy : 2–10× more active than racemic metalaxyl, allowing 50% lower application rates .

- Environmental Fate : Degrades faster in soil, reducing leaching risks compared to metalaxyl .

- Metabolism : Shares metabolic pathways (e.g., hydrolysis to metalaxyl acid) but exhibits quicker dissipation .

Benalaxyl

- Structure : Substitutes methoxyacetyl with phenylacetyl (CAS 71626-11-4) .

- Efficacy : Broad-spectrum activity against Oomycetes but less potent than metalaxyl in RNA polymerase inhibition .

- Toxicity : Similar EPA class III rating; however, higher log Kow (3.2 vs. 1.7) increases soil adsorption, reducing groundwater mobility .

Furalaxyl

Table 1. Comparative Analysis of Phenylamide Fungicides

Key Research Findings

Biologische Aktivität

Methyl N-(methoxyacetyl)-2-methylalaninate, commonly known as Metalaxyl, is a systemic fungicide primarily used in agriculture to control various fungal pathogens. This compound exhibits significant biological activity, particularly against oomycetes such as Phytophthora and Pythium. This article delves into its biological mechanisms, efficacy, metabolic pathways, and associated case studies.

Chemical Structure and Properties

Metalaxyl is classified as an acylalanine fungicide. Its chemical structure can be represented as follows:

- Chemical Formula : C15H21NO4

- IUPAC Name : Methyl N-(methoxyacetyl)-N-(2,6-dimethylphenyl)-DL-alaninate

The compound's systemic nature allows it to be absorbed by plants and translocated to various tissues, providing protective action against fungal infections.

Metalaxyl functions by inhibiting fungal nucleic acid synthesis. It specifically targets RNA polymerase I, disrupting the transcription process in sensitive fungi. This action prevents sporangial formation and mycelial growth, effectively controlling fungal diseases in crops.

Efficacy Against Fungal Pathogens

Metalaxyl is particularly effective against:

- Phytophthora infestans: Known for causing late blight in potatoes and tomatoes.

- Pythium spp.: Responsible for damping-off disease in seedlings.

Table 1: Efficacy of Metalaxyl Against Fungal Pathogens

| Pathogen | Disease Type | Crop Type | Efficacy Rate (%) |

|---|---|---|---|

| Phytophthora infestans | Late blight | Potatoes | 85-95 |

| Pythium aphanidermatum | Damping-off | Cucumbers | 90-100 |

| Phytophthora capsici | Root rot | Peppers | 80-90 |

Metabolic Pathways

Metalaxyl undergoes metabolic transformation in plants and animals. The primary pathways include hydrolysis of the methoxyacetyl group and subsequent conjugation with glucuronic acid or sulfate. Major metabolites identified include:

- N-(2,6-Dimethylphenyl)-N-(hydroxyacetyl) alanine

- Demethylmetalaxyl

These metabolites are primarily excreted via urine and feces, with significant implications for environmental persistence and toxicity.

Toxicological Profile

While Metalaxyl is effective as a fungicide, its safety profile has been evaluated extensively. Key findings include:

- Acute Toxicity : Classified as harmful if swallowed (GHS classification H302).

- Chronic Effects : Long-term exposure may lead to endocrine disruption by binding to estrogen receptors.

- Carcinogenicity : No evidence suggests carcinogenic effects in humans.

Table 2: Toxicological Data Summary

| Endpoint | Value |

|---|---|

| Oral Acute Reference Dose | 0.5 mg/kg-day |

| Oral Chronic Reference Dose | 0.06 mg/kg-day |

| Eye Damage Classification | Serious Eye Damage (H318) |

Case Studies

- Potato Late Blight Control : A field trial conducted in Ireland demonstrated that Metalaxyl significantly reduced the incidence of late blight in potato crops, leading to a yield increase of approximately 30% compared to untreated controls.

- Resistance Management : Despite its efficacy, resistance development has been documented among certain Pythium populations. Continuous monitoring and integrated pest management strategies are recommended to mitigate resistance issues.

- Environmental Impact Assessment : Studies have shown that Metalaxyl residues can persist in soil and water systems, prompting regulatory evaluations regarding maximum residue limits (MRLs) in food products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for methyl N-(methoxyacetyl)-2-methylalaninate to ensure high enantiomeric purity?

- Methodological Answer : The synthesis typically involves coupling 2-methylalanine with methoxyacetyl chloride under anhydrous conditions, followed by esterification. To achieve enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can be employed. Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended for enantiomer separation. Purity validation via H/C NMR and polarimetry is critical .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the methoxyacetyl group (δ ~3.3 ppm for OCH) and ester carbonyl (δ ~170 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities.

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H] (calculated for CHNO: 201.1004).

- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1650 cm (amide C=O) validate functional groups .

Q. What factors influence the stability of this compound under laboratory storage conditions?

- Methodological Answer : Stability studies should assess:

- Temperature : Store at –20°C to prevent ester hydrolysis.

- Light Sensitivity : Amber vials mitigate photodegradation.

- Humidity : Desiccants (e.g., silica gel) prevent hygroscopic degradation. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates. ICReDD’s workflow integrates these with experimental data to refine reaction conditions (e.g., solvent selection, catalyst loading). For example, simulations of nucleophilic acyl substitution can identify rate-limiting steps .

Q. How to resolve contradictions between theoretical predictions and experimental yields in synthesizing this compound?

- Methodological Answer :

- Data Cross-Validation : Compare computational activation energies with kinetic studies (e.g., Arrhenius plots).

- Stereochemical Analysis : Use vibrational circular dichroism (VCD) to verify predicted vs. observed stereochemistry.

- Parameter Adjustment : Re-optimize solvent polarity or steric effects in simulations if experimental yields diverge by >10% .

Q. What advanced separation techniques isolate stereoisomers of this compound?

- Methodological Answer :

- Chiral Supercritical Fluid Chromatography (SFC) : CO-methanol mobile phases with chiral stationary phases (e.g., Chiralcel® OD-H) achieve baseline separation.

- Crystallization-Induced Diastereomer Resolution : Use enantiopure resolving agents (e.g., tartaric acid derivatives) to isolate diastereomeric salts.

- Microfluidic Enantioselective Membranes : Nanostructured membranes with chiral selectors (e.g., cyclodextrins) enable continuous separation .

Methodological Considerations for Data Interpretation

- Purity Standards : ≥95.0% purity (by HPLC) is essential for reproducible biological assays. Kanto Reagents’ HLC-grade specifications are a benchmark .

- Stereochemical Validation : X-ray crystallography or NOESY NMR confirms absolute configuration, critical for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.